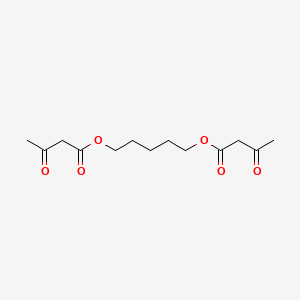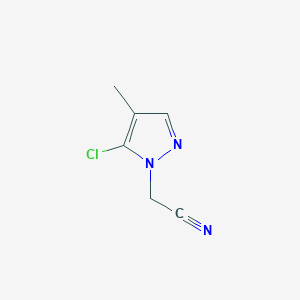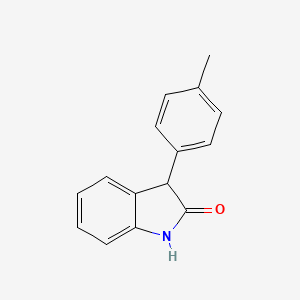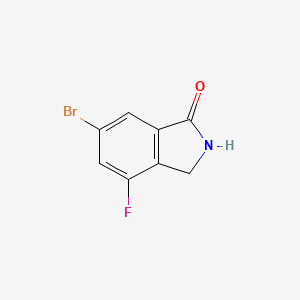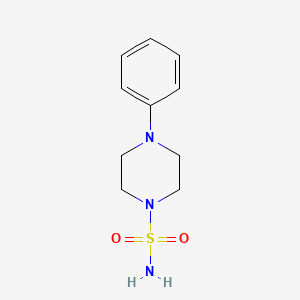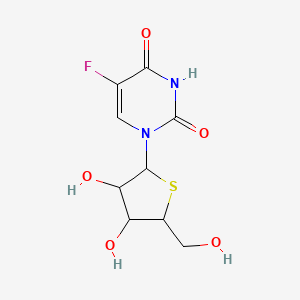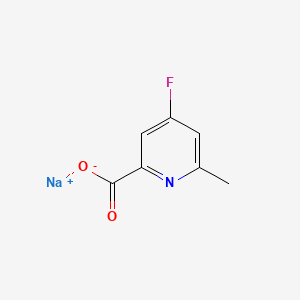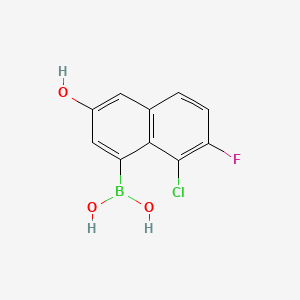
(8-Chloro-7-fluoro-3-hydroxynaphthalen-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(8-Chloro-7-fluoro-3-hydroxy-1-naphthalenyl)boronic acid is a boronic acid derivative that features a naphthalene ring substituted with chlorine, fluorine, and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of B-(8-Chloro-7-fluoro-3-hydroxy-1-naphthalenyl)boronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized naphthalene derivative. One common method is the borylation of halogenated naphthalenes using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale borylation reactions using similar palladium-catalyzed methods. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
B-(8-Chloro-7-fluoro-3-hydroxy-1-naphthalenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The boronic acid group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydroxyl group.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
B-(8-Chloro-7-fluoro-3-hydroxy-1-naphthalenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of B-(8-Chloro-7-fluoro-3-hydroxy-1-naphthalenyl)boronic acid involves its ability to form reversible covalent bonds with biological targets, such as enzymes. The boronic acid group can interact with active site residues, inhibiting enzyme activity. This interaction is often exploited in the design of enzyme inhibitors for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
B-(8-Chloro-7-fluoro-3-hydroxy-1-naphthalenyl)boronic acid: Unique due to its specific substitution pattern on the naphthalene ring.
B-(8-Chloro-3-hydroxy-1-naphthalenyl)boronic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
B-(7-Fluoro-3-hydroxy-1-naphthalenyl)boronic acid: Lacks the chlorine atom, which may influence its chemical properties and applications.
Propriétés
Formule moléculaire |
C10H7BClFO3 |
|---|---|
Poids moléculaire |
240.42 g/mol |
Nom IUPAC |
(8-chloro-7-fluoro-3-hydroxynaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C10H7BClFO3/c12-10-8(13)2-1-5-3-6(14)4-7(9(5)10)11(15)16/h1-4,14-16H |
Clé InChI |
SUKHEGKXXROSKK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC2=C1C(=C(C=C2)F)Cl)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride](/img/structure/B13920374.png)
![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B13920375.png)
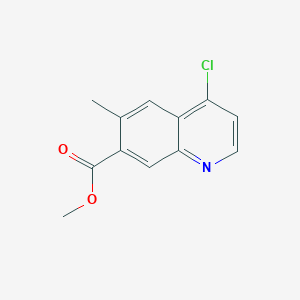

![3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13920392.png)
